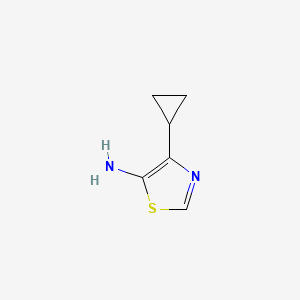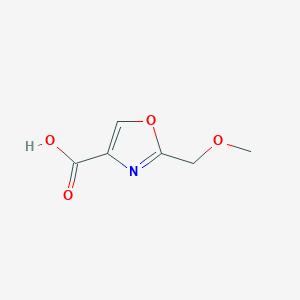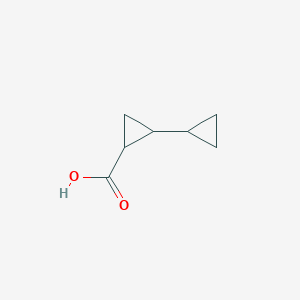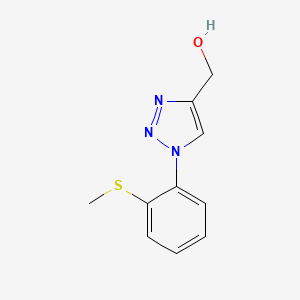
(1-(2-(Methylthio)phenyl)-1H-1,2,3-triazol-4-yl)methanol
Overview
Description
Typically, a description of a chemical compound includes its molecular formula, molecular weight, structural formula, and possibly its IUPAC name .
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized from its constituent elements or from other compounds. It might include the types of reactions involved, the conditions under which the synthesis occurs, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and the types of bonds (covalent, ionic, etc.) that hold the atoms together .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes with other substances, the conditions under which these reactions occur, and the products of these reactions .Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility in various solvents, and reactivity with common reagents .Scientific Research Applications
Crystal Structure Analysis
- The crystal structures of compounds related to (1-(2-(Methylthio)phenyl)-1H-1,2,3-triazol-4-yl)methanol have been reported, such as (1-phenyl-1H-1,2,3-triazol-4-yl)methyl benzoate and (2-(4-fluorophenyl)-2H-1,2,3-triazole-4-yl)methanol. These structures exhibited mild α-glycosidase inhibition activity, showcasing their potential in biochemical applications (Gonzaga et al., 2016).
Antimicrobial Activity
- A study on novel benzofuran-based 1,2,3-triazoles, closely related to the structure of interest, demonstrated high antimicrobial activity. This suggests potential applications in the development of new antimicrobial agents (Sunitha et al., 2017).
Catalysis
- A tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, related to the chemical of interest, was found to form a stable complex with CuCl, which catalyzed Huisgen 1,3-dipolar cycloadditions effectively. This implies potential use in catalysis and organic synthesis (Ozcubukcu et al., 2009).
Organometallic Chemistry
- Studies on half-sandwich Ruthenium(II) complexes with click-generated 1,2,3-triazole-based ligands, including structures similar to our compound of interest, have been conducted. These complexes showed promising results in catalytic oxidation and transfer hydrogenation (Saleem et al., 2013).
Corrosion Inhibition
- Triazole derivatives, similar to (1-(2-(Methylthio)phenyl)-1H-1,2,3-triazol-4-yl)methanol, have been explored as corrosion inhibitors for mild steel in acidic media. This indicates potential industrial applications in corrosion protection (Ma et al., 2017).
Anti-Cancer Activity
- Some 1,2,3-triazole derivatives, structurally related to the compound of interest, have been synthesized and evaluated for their anticancer activity. Such studies indicate the potential of these compounds in medicinal chemistry and cancer therapy (Dong et al., 2017).
Safety And Hazards
properties
IUPAC Name |
[1-(2-methylsulfanylphenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-15-10-5-3-2-4-9(10)13-6-8(7-14)11-12-13/h2-6,14H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMZNDPIAJHBCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1N2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(2-(Methylthio)phenyl)-1H-1,2,3-triazol-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



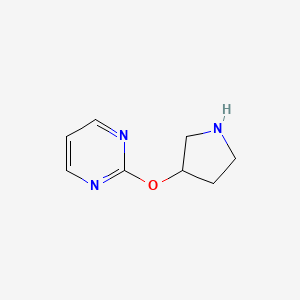
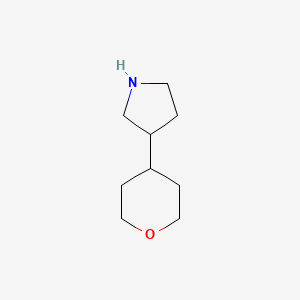
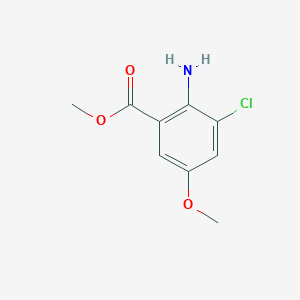
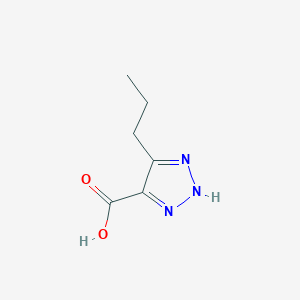
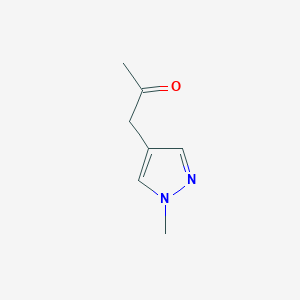
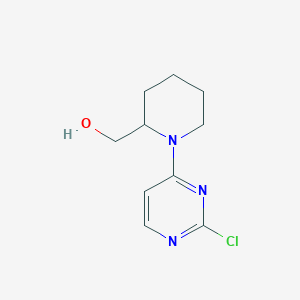
![Methyl({2-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-3-yl}methyl)amine](/img/structure/B1428069.png)
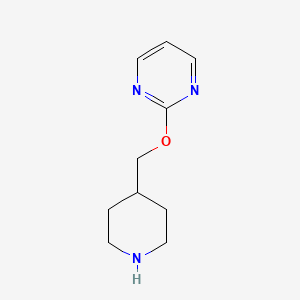
![1,3-Dihydrospiro[indene-2,3'-pyrrolidine]](/img/structure/B1428073.png)


